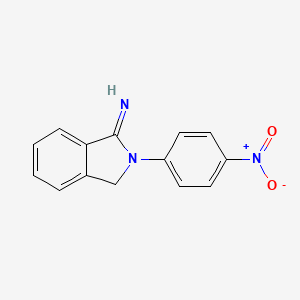
2-(4-Nitrophenyl)isoindolin-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Nitrophenyl)isoindolin-1-imine is a nitrogen-containing heterocyclic compound featuring an isoindolin-1-imine core substituted with a 4-nitrophenyl group at the 2-position. This compound belongs to the isoindolin-1-imine family, which is structurally characterized by a bicyclic framework combining benzene and pyrrole-like rings. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, significantly influencing the compound’s electronic structure, solubility, and reactivity. The nitro group enhances the compound’s ability to participate in redox reactions and hydrogen bonding, making it a candidate for catalytic and pharmacological applications.
Comparison with Similar Compounds
The structural and functional properties of 2-(4-nitrophenyl)isoindolin-1-imine are best understood through comparison with analogs bearing different substituents or core modifications. Below is a detailed analysis supported by experimental data and theoretical insights.
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Isoindolin-1-imine Derivatives
Key Observations :
- The 4-nitrophenyl group in this compound reduces electron density in the aromatic system compared to the 4-methoxyphenyl analog, enhancing electrophilicity and redox activity .
- INT, a structurally distinct tetrazolium analog, shares the 4-nitrophenyl group but exhibits toxicity in prokaryotic systems due to its redox activity, limiting its utility in whole-cell assays .
Key Observations :
- The synthesis of this compound requires harsher conditions (reflux) compared to the methoxy analog, likely due to the nitro group’s deactivating effect on reaction kinetics .
- INT’s synthesis is less efficient, with lower yields attributed to steric hindrance from the tetrazolium core .
Pharmacological and Functional Comparisons
Key Observations :
- The nitro-substituted derivative demonstrates superior NMDA receptor antagonism compared to other analogs, likely due to enhanced binding affinity from nitro-group interactions with receptor residues .
Properties
CAS No. |
97166-80-8 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C14H11N3O2/c15-14-13-4-2-1-3-10(13)9-16(14)11-5-7-12(8-6-11)17(18)19/h1-8,15H,9H2 |
InChI Key |
KAXPDKKGSXBIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















